

A Technical Guide to the Immunological Investigation of HBV Peptide FLPSDFFPSV

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Compound of Interest

Compound Name: HBV Seq1 aa:18-27

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Introduction

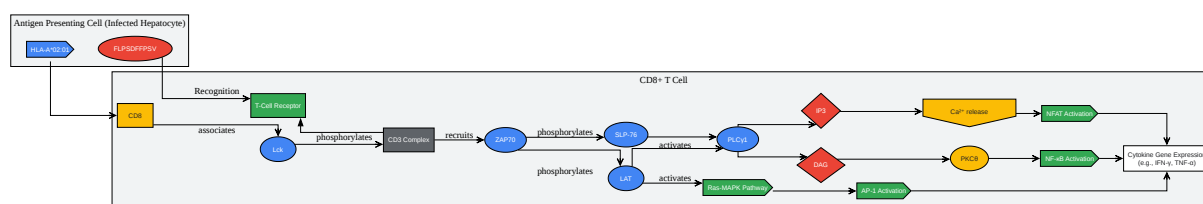
Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of developing liver cirrhosis and hepatocellular carcinoma. The host's cellular immune response, particularly cytotoxic T lymphocyte (CTL) activity, is crucial for the control and clearance of HBV. A key target for this CTL response is the HLA-A*02:01-restricted epitope derived from the HBV core protein, amino acids 18-27, with the sequence Phe-Leu-Pro-Ser-Asp-Phe-Phe-Pro-Ser-Val (FLPSDFFPSV).^{[1][2]} This peptide is a critical tool for researchers studying HBV-specific T-cell immunity, developing therapeutic vaccines, and monitoring immune responses in patients. This in-depth technical guide provides a comprehensive overview of the FLPSPDFPSV peptide, including its mechanism of action, quantitative data on its immunological properties, and detailed experimental protocols for its investigation.

Core Properties of FLPSPDFPSV

The FLPSPDFPSV peptide is an immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 on the surface of HBV-infected cells.^{[1][2]} This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, initiating a signaling cascade that leads to T-cell activation, proliferation, and the elimination of infected hepatocytes.

Mechanism of Action: T-Cell Receptor Signaling Pathway

The binding of the FLPSTDFFPSV-HLA-A*02:01 complex to a specific TCR on a CD8⁺ T cell is the primary event that triggers an adaptive immune response against HBV-infected cells. This interaction initiates a complex intracellular signaling pathway, leading to the activation of the T cell's effector functions.



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Caption: T-Cell Receptor (TCR) signaling cascade initiated by FLPSTDFFPSV-MHC complex recognition.

Quantitative Data

The immunological efficacy of the FLPSTDFFPSV peptide can be quantified through various assays. Below are tables summarizing key quantitative data from published studies.

Table 1: Binding Affinity of HBV Core 18-27 Peptide to HLA-A2 Supertype Alleles

HLA Allele	Peptide Sequence	Binding Affinity (IC50 nM)
A0201	FLPSDFFPSV	< 500
A0202	FLPSDFFPSV	< 500
A0203	FLPSDFFPSV	< 500
A0206	FLPSDFFPSV	< 500
A*6802	FLPSDFFPSV	< 500

Data sourced from a study analyzing the binding of HBV-derived peptides to multiple HLA class I alleles.[3] IC50 values represent the concentration of peptide required to inhibit the binding of a standard radiolabeled peptide by 50%.

Table 2: Quantification of HBcAg18-27-Specific CD8+ T-Cell Responses

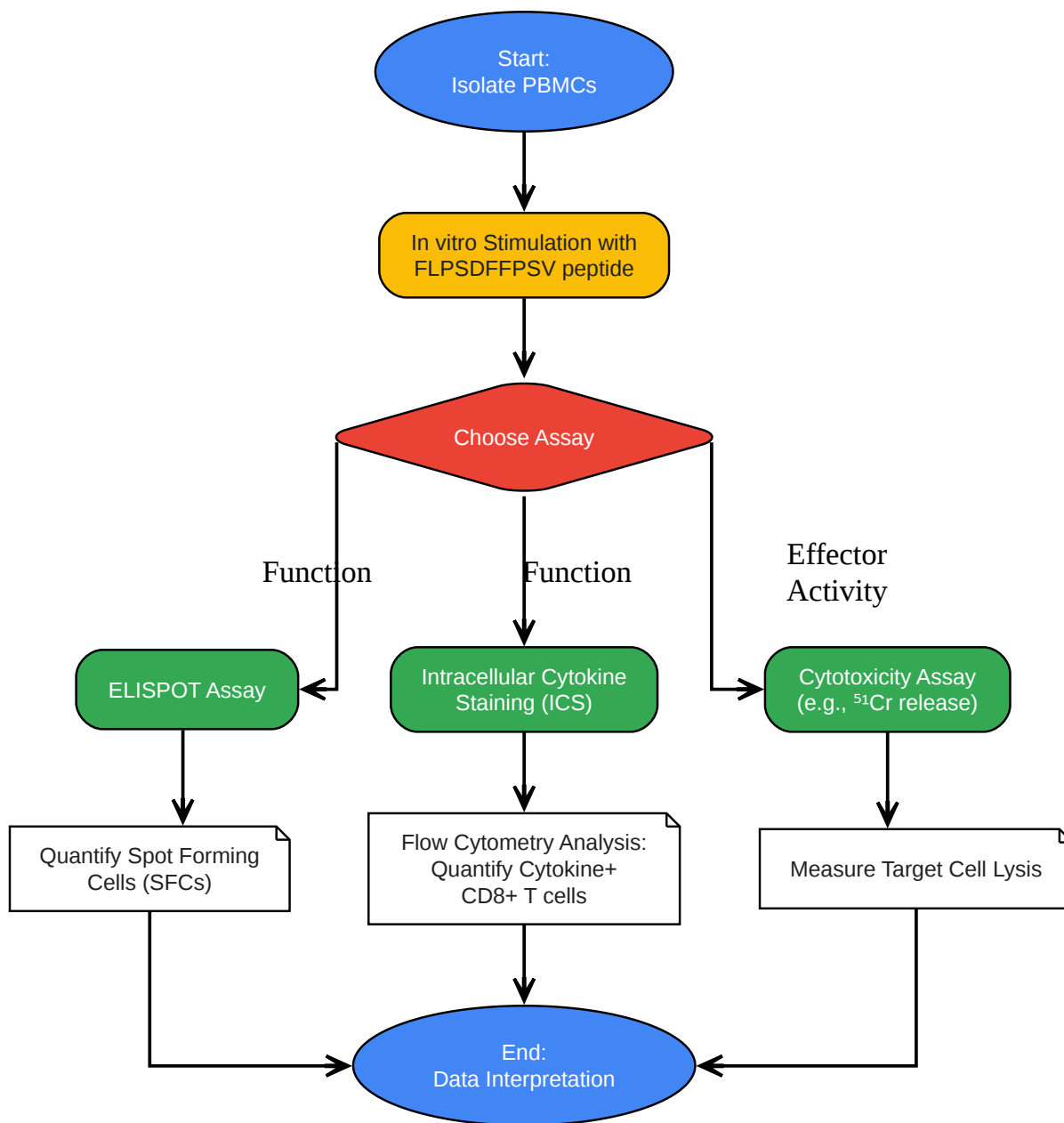
Immunizing Peptide	Assay	Healthy Donors	Chronic Hepatitis B Patients
Peptide 1 (modified HBcAg18-27)	Tetramer Staining (% of CD8+ T cells)	Not Reported	Not Reported
Cytotoxicity Assay (% lysis at E:T 100:1)	Not Reported	Significantly lower than Peptide 3	
Peptide 2 (modified HBcAg18-27)	Tetramer Staining (% of CD8+ T cells)	Not Reported	Not Reported
Cytotoxicity Assay (% lysis at E:T 100:1)	Not Reported	Significantly lower than Peptide 3	
Peptide 3 (modified HBcAg18-27)	Tetramer Staining (% of CD8+ T cells)	1.05% (10,500/10 ⁶ PBMCs)	0.93% (9,300/10 ⁶ PBMCs)
Cytotoxicity Assay (% lysis at E:T 100:1)	Not Reported	68.4 ± 15%	
Irrelevant Peptide (MART-1)	Tetramer Staining (% of CD8+ T cells)	0.02% (background)	0.04% - 0.14% (background)
Cytotoxicity Assay (% lysis at E:T 100:1)	No specific lysis	No specific lysis	

Data adapted from a study investigating the immunogenicity of modified HBcAg18-27 peptides in vitro using PBMCs from healthy donors and chronic hepatitis B patients.[\[4\]](#)

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of FLPSDFFPSV-specific T-cell responses. The following sections provide step-by-step protocols for key immunological assays.

Experimental Workflow



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Caption: General workflow for assessing T-cell responses to FLPSTDFPSV.

Protocol 1: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN- γ

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Materials:

- 96-well PVDF-membrane plates
- Sterile PBS
- 70% Ethanol
- Coating buffer (sterile PBS)
- Capture anti-human IFN- γ antibody
- Blocking solution (e.g., RPMI 1640 with 10% FBS)
- Peripheral Blood Mononuclear Cells (PBMCs)
- FLPSDFFPSV peptide (and irrelevant control peptide)
- Recombinant human IL-2
- Complete culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, penicillin/streptomycin)
- Biotinylated detection anti-human IFN- γ antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)
- ELISPOT plate reader

Procedure:

- Plate Coating:
 - Pre-wet the 96-well PVDF membrane with 15 μ L of 70% ethanol for 1 minute.
 - Wash the plate 3 times with 200 μ L/well of sterile PBS.
 - Add 100 μ L/well of the capture anti-IFN- γ antibody diluted in coating buffer.
 - Incubate overnight at 4°C.[5]
- Cell Preparation and Plating:
 - The next day, wash the plate 3 times with 200 μ L/well of sterile PBS.
 - Block the membrane by adding 200 μ L/well of blocking solution and incubate for at least 2 hours at room temperature.[5]
 - Prepare a cell suspension of PBMCs in complete culture medium.
 - Wash the plate 3 times with sterile PBS.
 - Add PBMCs to the wells (typically $2-3 \times 10^5$ cells/well).
 - Add the FLPSDFFPSV peptide to the experimental wells at the desired concentration (e.g., 10 μ g/mL). Include negative control wells (no peptide or irrelevant peptide) and positive control wells (e.g., PHA).
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6]
- Detection and Development:
 - Wash the plate 3 times with PBS and then 3 times with PBS containing 0.05% Tween-20 (PBST).
 - Add 100 μ L/well of the biotinylated detection anti-IFN- γ antibody diluted in PBST with 1% BSA.
 - Incubate for 2 hours at room temperature.

- Wash the plate 4 times with PBST.
- Add 100 μ L/well of Streptavidin-ALP or -HRP diluted in PBST.
- Incubate for 1 hour at room temperature.
- Wash the plate 4 times with PBST and then 2 times with PBS.
- Add 100 μ L/well of the substrate solution and monitor spot development.
- Stop the reaction by washing with distilled water.
- Allow the plate to dry completely before counting the spots using an ELISPOT reader.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells, enabling the simultaneous analysis of cell surface markers and intracellular proteins.

Materials:

- PBMCs
- Complete culture medium
- FLPSDFFPSV peptide (and irrelevant control peptide)
- Co-stimulatory molecules (e.g., anti-CD28 and anti-CD49d antibodies)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- FACS tubes or 96-well U-bottom plates
- Phosphate-buffered saline (PBS)
- Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8)
- Fixation buffer (e.g., 4% paraformaldehyde)

- Permeabilization buffer (e.g., PBS with 0.1% saponin and 0.5% BSA)
- Fluorescently conjugated antibody against IFN- γ
- Flow cytometer

Procedure:

- Cell Stimulation:
 - Resuspend PBMCs in complete culture medium at a concentration of $1-2 \times 10^6$ cells/mL.
 - Add the FLPSDFFPSV peptide (e.g., 1-10 $\mu\text{g/mL}$) and co-stimulatory molecules.
 - Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
 - Add a protein transport inhibitor (e.g., Brefeldin A at 10 $\mu\text{g/mL}$).
 - Incubate for an additional 4-6 hours.[\[7\]](#)
- Surface Staining:
 - Harvest the cells and wash with cold PBS.
 - Resuspend the cells in PBS containing fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8).
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells twice with PBS.
- Fixation and Permeabilization:
 - Resuspend the cell pellet in fixation buffer and incubate for 20 minutes at room temperature in the dark.
 - Wash the cells twice with permeabilization buffer.
- Intracellular Staining:

- Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently conjugated anti-IFN- γ antibody.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization buffer.
- Acquisition and Analysis:
 - Resuspend the cells in PBS for flow cytometry analysis.
 - Acquire the samples on a flow cytometer.
 - Analyze the data by gating on the CD8⁺ T-cell population and quantifying the percentage of IFN- γ positive cells.

Conclusion

The HBV core peptide FLPSDFFPSV is an indispensable tool for the detailed investigation of cellular immunity in HBV infection. The ability to quantify the binding affinity of this peptide to HLA molecules and to measure the frequency and functional capacity of FLPSDFFPSV-specific T cells provides valuable insights into the immunopathogenesis of hepatitis B. The standardized protocols provided in this guide are intended to facilitate reproducible and robust research in this critical area, ultimately contributing to the development of novel immunotherapies and vaccines for the treatment and prevention of chronic HBV infection.

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